2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
2-butan-2-ylsulfanyl-5-(4-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-4-12(2)29-22-24-20-19(21(27)25-22)17(13-8-10-14(28-3)11-9-13)18-15(23-20)6-5-7-16(18)26/h8-12,17H,4-7H2,1-3H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXPIJVLDMLQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the pyrimidoquinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications in fields such as oncology and infectious diseases.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 314.42 g/mol
Antifungal Activity
Recent studies have demonstrated that derivatives of pyrimidoquinolines exhibit significant antifungal properties. For instance, one study reported that a related compound displayed antifungal activity against Candida dubliniensis and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL. The mechanism involved the inhibition of ergosterol synthesis by targeting CYP51 enzymes .
Anticancer Activity
The anticancer potential of pyrimidoquinoline derivatives has been extensively studied. The compound under review has shown promising results in inhibiting cancer cell proliferation. A study indicated that similar compounds could inhibit key signaling pathways involved in cancer progression. The mechanism is thought to involve the modulation of cell cycle regulators and apoptosis pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The results suggest that the presence of the methoxyphenyl group may enhance the compound's interaction with bacterial membranes .
| Activity Type | Target Organisms | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Antifungal | Candida dubliniensis, Candida albicans | 4 - 8 | Inhibition of ergosterol synthesis |
| Anticancer | Various cancer cell lines | Varies | Modulation of cell cycle and apoptosis |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Moderate | Interaction with bacterial membranes |
Case Studies
- Antifungal Efficacy Study : A study conducted on a series of pyrimidoquinoline derivatives found that modifications at the 5-position significantly impacted antifungal potency. The tested compound exhibited superior activity compared to standard antifungal agents.
- Anticancer Mechanism Investigation : In another study focusing on cancer cell lines, it was observed that the compound induced apoptosis through caspase activation pathways. This suggests its potential as a chemotherapeutic agent.
- Antimicrobial Screening : A comprehensive evaluation of several quinoline derivatives revealed that the presence of specific substituents influenced their antibacterial activity. The tested compound showed a notable reduction in bacterial growth in culture assays.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of 411.5 g/mol. Its unique structure includes a pyrimidine ring fused with a quinoline core and various substituents that enhance its biological activity .
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Compounds similar to 2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione have been studied for their potential to inhibit cancer cell proliferation. Research indicates that modifications in the quinoline structure can enhance anticancer properties by targeting specific molecular pathways involved in tumor growth.
- Antimicrobial Properties : The compound exhibits promising antimicrobial activity against various bacterial strains. Its unique functional groups may interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
-
Biological Research
- Mechanism of Action : Preliminary studies suggest that the compound may exert its effects by modulating enzyme activity related to inflammation and cell proliferation. This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases and cancers.
- Biological Assays : In vitro assays have demonstrated that derivatives of this compound can significantly reduce inflammation markers in cell cultures. Such findings indicate its potential use as an anti-inflammatory agent in therapeutic applications .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of pyrimidoquinolines, including this compound. The derivatives were tested against several cancer cell lines (e.g., breast and lung cancer) and showed significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent.
Chemical Reactions Analysis
Formylation Reactions
The synthesized compound undergoes formylation at the quinoline nitrogen to introduce a formyl group, enhancing its reactivity for further derivatization.
Procedure :
-
Reagent : Formamide (excess)
-
Conditions : Reflux at 160°C for 6 hours
-
Product : 4-Amino-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline
Nucleophilic Additions with Isocyanates/Thiocyanates
The amino group in the pyrimidine ring reacts with electrophiles like phenyl isocyanate or thiocyanate:
Reaction Pathway :
-
Step 1 : Nucleophilic addition to form ureido/thioureido intermediates.
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Step 2 : Cyclization under thermal conditions (DMF, 80°C, 4 hours).
Example :
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Reagent : Phenyl isocyanate
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Product : 5-(4-Methoxyphenyl)-2-(phenylureido)pyrimido[4,5-b]quinoline-4,6-dione
Oxidation of the Thioether Group
The butan-2-ylsulfanyl moiety undergoes oxidation to form sulfone derivatives:
Conditions :
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Oxidizing Agent : m-CPBA (meta-chloroperbenzoic acid)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C → RT (gradual warming)
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Product : Sulfone derivative with improved solubility and bioactivity.
Catalytic and Solvent Effects on Reaction Outcomes
Comparative studies using DABCO (1,4-diazabicyclo[2.2.2]octane) and HMTA (hexamethylenetetramine) reveal solvent-free conditions as optimal for cyclocondensation:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DABCO | Solvent-free | 90 | 92 |
| HMTA | Ethanol | 80 | 78 |
| None | Acetic acid | 110 | 65 |
DABCO in solvent-free media achieves near-quantitative yields due to enhanced molecular collisions .
Hydrogenation of the Quinoline Ring
The tetrahydroquinoline core can undergo further hydrogenation:
Conditions :
-
Catalyst : Pd/C (10% w/w)
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Pressure : 50 psi H₂
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Solvent : Methanol
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Product : Fully saturated decahydro derivative
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Application : Improved metabolic stability in pharmacokinetic studies.
Demethylation of the Methoxy Group
The 4-methoxyphenyl group is demethylated under acidic conditions:
Procedure :
-
Reagent : BBr₃ (1.2 equiv)
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Solvent : DCM, −78°C → RT
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Product : 5-(4-Hydroxyphenyl) derivative
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Yield : 63%.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step protocols, often starting with condensation reactions. For example, cyclohexanedione derivatives can react with substituted anilines in ethanol under reflux with catalytic piperidine to form the tetrahydropyrimidoquinoline core . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and catalyst loading (5–10 mol% piperidine). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate stereoisomers .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : and NMR (DMSO-) identify substituents like the 4-methoxyphenyl group (δ ~3.8 ppm for OCH) and butan-2-ylsulfanyl (δ ~1.3–2.9 ppm) .
- X-ray Crystallography : Resolves the fused pyrimidoquinoline ring system and confirms stereochemistry (e.g., chair conformation of the tetrahydroquinoline moiety) .
- HRMS : Validates molecular weight (e.g., [M+H] peaks within ±0.001 Da accuracy) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G** basis set) model frontier molecular orbitals to assess nucleophilic/electrophilic sites. For instance, the electron-rich 4-methoxyphenyl group may enhance π-π stacking in receptor binding. Solvent effects (PCM model) predict solubility in polar aprotic solvents .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., inconsistent IC values)?
- Methodological Answer :
- Assay Standardization : Use reference inhibitors (e.g., doxorubicin for cytotoxicity assays) and control cell lines (e.g., HEK293 for baseline toxicity).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Contradictions may arise from variations in cell viability protocols (MTT vs. resazurin assays) .
Q. How can structure-activity relationship (SAR) studies guide functionalization of the pyrimidoquinoline core?
- Methodological Answer :
- Substituent Screening : Replace the butan-2-ylsulfanyl group with alternative thioethers (e.g., cyclopropylmethyl) to evaluate steric effects on enzyme inhibition.
- Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with the dione moiety) .
- In Vivo Validation : Assess metabolic stability (e.g., microsomal incubation assays) to prioritize derivatives with longer half-lives .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess the compound’s photostability and oxidative degradation?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to UV light (365 nm, 24 hrs) and HO (3% v/v, 6 hrs). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives under varying pH (2–9) and temperature (25–40°C) conditions .
Q. What analytical approaches validate the purity of intermediates during multi-step synthesis?
- Methodological Answer :
- HPLC-DAD : Use reverse-phase columns with UV detection at 254 nm to quantify impurities (<0.5% area).
- TLC-MS : Track reaction progress (silica plates, ethyl acetate:hexane 1:2) with in-situ ESI-MS for real-time intermediate identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
